

# Sulfaethidole sodium CAS number and molecular weight

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Compound of Interest

Compound Name: Sulfaethidole sodium

Cat. No.: B187359

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## In-Depth Technical Guide to Sulfaethidole Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfaethidole sodium**, a sulfonamide antibacterial agent. It details its chemical properties, mechanism of action, synthesis, and key experimental protocols relevant to its characterization and evaluation.

## **Core Compound Information**

**Sulfaethidole sodium** is the sodium salt of Sulfaethidole. Key identifiers and physicochemical properties are summarized below.



Property	Value	Reference
CAS Number	Not explicitly found for sodium salt; 94-19-9 for Sulfaethidole	[1][2]
Molecular Formula	C10H11N4NaO2S2	
Molecular Weight	306.34 g/mol	
IUPAC Name	Sodium;4-amino-N-(5-ethyl- 1,3,4-thiadiazol-2- yl)benzenesulfonamide	
рКа	5.36 (at 37°C in H₂O, uncertain)	[1]
Water Solubility	215 mg/L (at 20°C for Sulfaethidole)	[1]

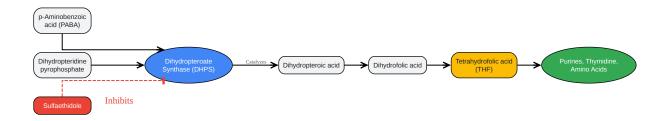
### **Mechanism of Action**

Sulfaethidole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfaethidole halts bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.

## **Folic Acid Synthesis Inhibition Pathway**

The following diagram illustrates the point of inhibition of Sulfaethidole in the bacterial folic acid synthesis pathway.





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Caption: Inhibition of Dihydropteroate Synthase by Sulfaethidole.

## **Experimental Protocols**Synthesis of Sulfaethidole

This protocol describes the synthesis of the parent compound, Sulfaethidole, which can then be converted to its sodium salt.

#### Materials:

- 2-amino-5-ethyl-1,3,4-thiadiazole
- p-acetylaminobenzenesulfonyl chloride
- · Anhydrous pyridine
- Sodium hydroxide (NaOH)
- Decolorizing charcoal
- Water
- · Claisen flask, dropping funnel, heating apparatus, filtration apparatus

#### Procedure:



- Combine 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole with 43 parts of anhydrous pyridine.
- With vigorous shaking at 50-60°C, add 50 parts (0.214 mol) of pacetylaminobenzenesulfonyl chloride to the mixture.[2]
- Heat the reaction mixture to 125°C.[2]
- After cooling slightly, transfer the mixture to a Claisen flask.
- Prepare a solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water.
- Add the sodium hydroxide solution to the Claisen flask through a dropping funnel while simultaneously distilling off a mixture of pyridine and water.
- Cease distillation when the temperature of the distillate reaches 100°C.
- Heat the residual liquid in the flask at 95°C for 30 minutes.
- Pour the reaction mixture into 1,650 parts of hot water.
- Adjust the pH of the solution to 8-9.
- Add decolorizing charcoal and heat the mixture on a steam bath for 15 minutes.
- Filter the hot solution to remove the charcoal.
- Neutralize the hot filtrate and allow it to cool to precipitate the product.
- The resulting 2-(sulfanilamido)-5-ethyl-1,3,4-thiadiazole (Sulfaethidole) can be purified by repeated crystallization from boiling water.[2]

## **Determination of Minimum Inhibitory Concentration** (MIC)

The following is a general protocol for determining the MIC of Sulfaethidole against a bacterial strain using the broth microdilution method.

Materials:



- Sulfaethidole sodium stock solution of known concentration
- Sterile Mueller-Hinton Broth (MHB)
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Sterile 96-well microtiter plates
- Incubator

#### Procedure:

- Perform serial two-fold dilutions of the Sulfaethidole sodium stock solution in MHB across
  the wells of a 96-well plate to achieve a range of desired concentrations.
- Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5
   McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
- Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5
   x 10<sup>5</sup> CFU/mL in the test wells.
- Inoculate each well of the microtiter plate containing the serially diluted **Sulfaethidole sodium** with the prepared bacterial suspension. Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only).
- Incubate the plate at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of Sulfaethidole sodium that completely inhibits visible growth of the bacteria.

### **Determination of pKa by UV-Metric Method**

This protocol outlines a general procedure for determining the pKa of a compound like Sulfaethidole using UV-spectrophotometry, which is particularly useful for compounds that are poorly soluble in water.

#### Materials:



- Sulfaethidole
- Methanol
- Aqueous buffers of varying known pH values
- UV-Vis spectrophotometer

#### Procedure:

- Prepare a stock solution of Sulfaethidole in methanol.
- Create a series of solutions with a constant concentration of Sulfaethidole but varying ratios
  of methanol to aqueous buffer, and with each aqueous buffer having a different, precisely
  known pH.
- Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
- Identify the wavelength(s) of maximum absorbance and note the absorbance values at these wavelengths for each pH.
- Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the apparent pKa in that specific methanol-water mixture.
- Repeat this process for several different methanol-water compositions.
- Perform a Yasuda-Shedlovsky extrapolation by plotting the apparent pKa values against the
  percentage of methanol. Extrapolating the resulting line to 0% methanol will give the
  aqueous pKa value.[3][4]

### **Plasma Protein Binding Assay by Ultrafiltration**

This protocol describes a general method to determine the extent of plasma protein binding of Sulfaethidole.

#### Materials:

Sulfaethidole



- Human plasma
- Phosphate buffer (pH 7.4)
- Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)
- Centrifuge
- Analytical method for quantifying Sulfaethidole (e.g., HPLC)

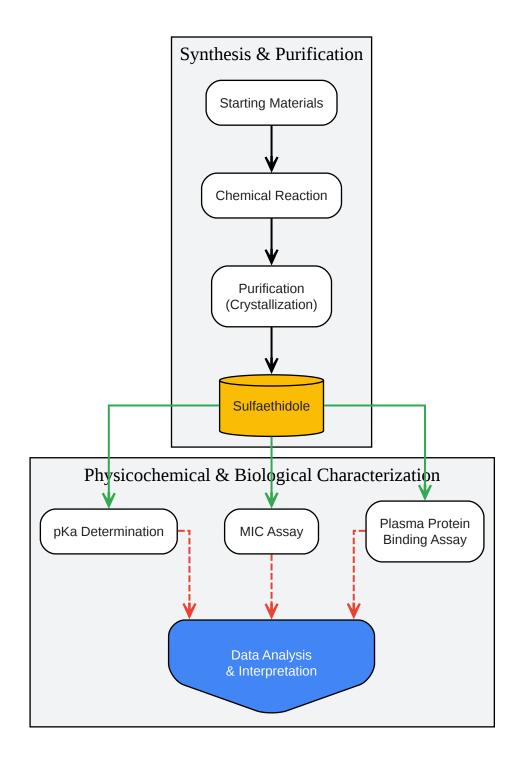
#### Procedure:

- Spike human plasma with a known concentration of Sulfaethidole.
- Incubate the mixture at 37°C for a sufficient time to allow for binding equilibrium to be reached.
- Transfer an aliquot of the incubated plasma to an ultrafiltration device.
- Centrifuge the device according to the manufacturer's instructions to separate the proteinfree ultrafiltrate from the protein-bound drug.
- Accurately measure the concentration of Sulfaethidole in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a validated analytical method.
- The percentage of protein binding is calculated as: % Bound = [(Total Concentration -Unbound Concentration) / Total Concentration] x 100

## **Logical Workflow for Sulfaethidole Characterization**

The following diagram outlines the logical workflow for the synthesis and characterization of Sulfaethidole.





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Caption: Workflow for Synthesis and Characterization of Sulfaethidole.



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